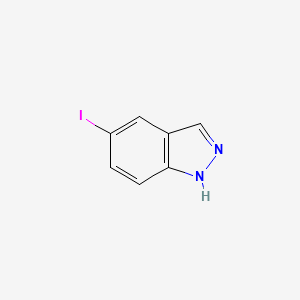

5-Iodo-1H-indazole

描述

Significance of Indazole Scaffolds in Modern Chemical Synthesis and Drug Discovery

Indazole scaffolds are a cornerstone in modern chemical synthesis and drug discovery, valued for their wide range of biological activities. nih.govnih.gov These nitrogen-containing heterocyclic compounds are integral to the development of new therapeutic agents, with applications spanning from anticancer to anti-inflammatory treatments. eurekaselect.comontosight.ai The versatility of the indazole core allows for diverse substitutions, enabling chemists to fine-tune the pharmacological properties of the resulting molecules. longdom.orgpnrjournal.com

Role as a Privileged Heterocyclic Moiety

The indazole nucleus is widely recognized as a "privileged structure" in medicinal chemistry. eurekaselect.compnrjournal.com This term denotes a molecular framework that is capable of binding to multiple biological targets, making it a recurring motif in a variety of bioactive compounds. pharmablock.comingentaconnect.com The unique arrangement of nitrogen atoms within the indazole ring system allows it to act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological macromolecules like enzymes and receptors. longdom.orgpharmablock.com This characteristic, combined with its relative metabolic stability, makes the indazole scaffold a highly sought-after component in the design of new drugs. pharmablock.com

Exploration in Novel Chemical Entity Development

The exploration of indazole derivatives in the development of novel chemical entities is an active and fruitful area of research. nih.govorientjchem.org Scientists are continuously creating and testing new indazole-based compounds for a wide array of therapeutic applications, including treatments for cancer, infectious diseases, and neurological disorders. nih.govresearchgate.net The ability to readily functionalize the indazole core allows for the systematic modification of its structure to optimize activity and selectivity for specific biological targets. longdom.orgrasayanjournal.co.in This has led to the discovery of several potent and selective inhibitors of key enzymes and receptors, some of which have progressed into clinical trials. nih.gov

Historical Context of Indazole Chemistry and the Emergence of Halogenated Derivatives

The study of indazole chemistry dates back to the late 19th century, with its initial synthesis paving the way for over a century of exploration into its chemical and biological properties. pnrjournal.comwikipedia.org Initially, research focused on understanding the fundamental reactivity and tautomerism of the indazole ring system. austinpublishinggroup.com Over time, the focus shifted towards the synthesis of derivatives with potential practical applications.

The introduction of halogen atoms, such as iodine, to the indazole scaffold marked a significant advancement in the field. Halogenated indazoles have proven to be exceptionally useful intermediates in organic synthesis. The carbon-halogen bond serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, enabling the construction of complex molecular architectures. This has greatly expanded the diversity of indazole derivatives that can be synthesized and evaluated for their biological activity. The presence of a halogen can also directly influence the pharmacological properties of a molecule through halogen bonding, which can enhance binding affinity and selectivity for a biological target.

Scope and Objectives of Research on 5-Iodo-1H-indazole

Research on this compound is primarily driven by its utility as a key building block in the synthesis of pharmacologically active compounds. The principal objectives of this research can be summarized as follows:

Development of Novel Synthetic Methodologies: A key area of focus is the development of efficient and versatile synthetic routes that utilize this compound as a starting material. This includes the optimization of cross-coupling reactions and other transformations to create a diverse library of indazole derivatives.

Exploration of Biological Activity: A significant portion of research is dedicated to synthesizing and evaluating new this compound derivatives for their potential as therapeutic agents. This involves screening for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. chemimpex.com

Structure-Activity Relationship (SAR) Studies: Researchers systematically modify the structure of this compound derivatives and evaluate the impact of these changes on their biological activity. nih.govlongdom.org These studies provide valuable insights into the key structural features required for a desired pharmacological effect and guide the design of more potent and selective compounds.

The iodine atom at the 5-position is particularly advantageous for these studies, as it allows for the introduction of a wide variety of substituents through well-established chemical reactions, facilitating comprehensive SAR exploration.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 6-Bromo-1H-indazole |

| This compound-3-carboxylic acid |

| 5-Aminoindazole (B92378) |

Structure

3D Structure

属性

IUPAC Name |

5-iodo-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IN2/c8-6-1-2-7-5(3-6)4-9-10-7/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGCHCLICSHIAAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00619590 | |

| Record name | 5-Iodo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55919-82-9 | |

| Record name | 5-Iodo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Iodo-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies for 5 Iodo 1h Indazole and Its Derivatives

De Novo Synthesis Approaches to the 1H-Indazole Core with Iodine Incorporation

De novo synthesis provides a powerful avenue for the creation of the 1H-indazole ring system with simultaneous or subsequent incorporation of an iodine atom at the 5-position. These methods offer flexibility in introducing various substituents and are broadly categorized into cyclization reactions and syntheses from pre-functionalized aromatic precursors.

Cyclization Reactions for Indazole Ring Formation.nih.govchemblink.comsci-hub.se

The formation of the pyrazole (B372694) ring fused to a benzene (B151609) ring is the cornerstone of indazole synthesis. Various catalytic and non-catalytic cyclization strategies have been developed to achieve this transformation, allowing for the introduction of iodine.

Intramolecular oxidative C-H amination has emerged as a potent method for constructing the N-N bond of the indazole ring. This approach typically involves the cyclization of aryl hydrazones. researchgate.net Silver(I)-mediated intramolecular oxidative C-H amination has proven effective for synthesizing a range of 3-substituted 1H-indazoles. nih.govacs.org Mechanistic studies suggest that this transformation can proceed via a single electron transfer (SET) pathway mediated by the Ag(I) oxidant. nih.gov

Another notable metal-free approach involves the use of iodine itself as a mediator for direct aryl C-H amination. For instance, treating diaryl and tert-butyl aryl ketone hydrazones with iodine in the presence of potassium iodide and sodium acetate (B1210297) leads to the formation of 1H-indazoles. nih.govmdpi.com Hypervalent iodine reagents, such as [bis-(trifluoroacetoxy)iodo]benzene (PIFA), have also been successfully employed as oxidants for the direct aryl C-H amination of arylhydrazones, providing good yields and compatibility with various functional groups. nih.govmdpi.comhbni.ac.in

| Catalyst/Mediator | Substrate | Key Features | Reference |

| Silver(I) | α-Ketoester-derived hydrazones | Efficient for 3-substituted indazoles | nih.govacs.org |

| Iodine/KI/NaOAc | Diaryl and tert-butyl aryl ketone hydrazones | Metal-free direct C-H amination | nih.govmdpi.com |

| PIFA | Arylhydrazones | Metal-free, good functional group tolerance | nih.govmdpi.comhbni.ac.in |

Palladium catalysis is a versatile tool for the synthesis of indazoles. One common strategy involves the intramolecular cyclization of o-haloaryl N-sulfonylhydrazones. nih.gov Another approach is the palladium-catalyzed coupling of 2-bromobenzaldehydes with monosubstituted hydrazines, followed by intramolecular cyclization. thieme-connect.de Furthermore, the direct C3-arylation of 1H-indazoles using aryl iodides can be achieved with a palladium acetate catalyst in water, offering a regioselective method for functionalization. mdpi.com Sequential palladium-catalyzed reactions, such as Sonogashira and Suzuki cross-couplings of dihalo-1H-indazoles, allow for the selective introduction of different substituents. thieme-connect.de

| Reaction Type | Starting Materials | Catalyst System | Product | Reference |

| Intramolecular Cyclization | o-haloaryl N-sulfonylhydrazones | Pd catalyst | 1H-Indazoles | nih.gov |

| Coupling/Cyclization | 2-Bromobenzaldehydes, hydrazines | Pd(OAc)₂, dppp, t-BuONa | 1-Aryl-1H-indazoles | thieme-connect.de |

| Direct C3-Arylation | 1H-Indazole, aryl iodides | Pd(OAc)₂, PPh₃, Ag₂CO₃ | C3-Arylated 1H-indazoles | mdpi.com |

| Sequential Cross-Coupling | 5-Bromo-3-iodo-1H-indazole | PdCl₂(PPh₃)₂, CuI | 3,5-Disubstituted-1H-indazoles | thieme-connect.de |

Copper-catalyzed reactions provide an economical and efficient alternative to palladium-based methods for indazole synthesis. Copper(I) oxide (Cu₂O) can mediate the cyclization of o-haloaryl N-tosylhydrazones. nih.govmdpi.com Similarly, copper(II) acetate (Cu(OAc)₂) catalyzes the cyclization of o-haloaryl N-sulfonylhydrazones at lower temperatures and with lower catalyst loading compared to some other methods. nih.govmdpi.com A one-pot synthesis of 2,3-dihydro-1H-indazoles has been developed using copper(I) iodide (CuI) with 1,10-phenanthroline (B135089) and cesium carbonate. nih.gov This method involves the intramolecular coupling of a free N-H bond of a hydrazine (B178648) derivative onto an iodo-substituted carbon. nih.gov Copper(I)-catalyzed intramolecular amination of arylhydrazones has also been utilized to prepare 1-aryl-1H-indazole derivatives in high yields. tandfonline.com

| Catalyst | Substrates | Key Features | Reference |

| Cu₂O | o-haloaryl N-tosylhydrazones | Efficient cyclization | nih.govmdpi.com |

| Cu(OAc)₂·H₂O | o-haloaryl N-sulfonylhydrazones | Milder conditions, lower catalyst loading | nih.govmdpi.com |

| CuI/1,10-phenanthroline/Cs₂CO₃ | 1-(2-iodobenzyl)-1,2-hydrazinedicarboxylates | One-pot synthesis of 2,3-dihydro-1H-indazoles | nih.gov |

| CuI/1,10-phenanthroline/KOH | Arylhydrazones | High yields for 1-aryl-1H-indazoles | tandfonline.com |

Metal-free synthetic routes are gaining traction due to their environmental benefits and reduced risk of metal contamination in the final products. One such method involves the iodine-mediated oxidative cyclization of diaryl and tert-butyl aryl ketone hydrazones to form 1H-indazoles via direct aryl C-H amination. researchgate.net Another example is the use of [bis-(trifluoroacetoxy)iodo]benzene (PIFA) as an oxidant to achieve the same transformation. nih.govmdpi.com These metal-free approaches offer operational simplicity and are often performed under mild conditions. researchgate.net

Copper-Mediated Cyclizations

Synthesis from Pre-functionalized Aromatic Precursors.researchgate.net

The synthesis of 5-iodo-1H-indazole can also be accomplished starting from aromatic precursors that already contain the necessary functionalities for ring closure. A common and straightforward method is the diazotization of 5-aminoindazole (B92378) followed by a Sandmeyer-type reaction with potassium iodide. chemicalbook.com This classical approach remains a reliable route for introducing iodine at the 5-position of the indazole ring.

Another strategy involves the iodination of a pre-formed indazole ring. For instance, 3-iodo-1H-indazole can be synthesized by treating indazole with iodine and potassium hydroxide (B78521) in DMF. mdpi.com This key intermediate can then undergo further functionalization, such as palladium-catalyzed cross-coupling reactions, to introduce various aryl groups at the 3-position. mdpi.com The synthesis of specifically substituted iodo-indazoles, such as 4-bromo-6-fluoro-5-iodo-1H-indazole, can be achieved through selective electrophilic aromatic substitution on a suitable indazole precursor using halogenating agents like iodine monochloride (ICl). chemblink.com

| Precursor | Reagents | Product | Reference |

| 5-Aminoindazole | 1. NaNO₂, HCl2. KI | This compound | chemicalbook.com |

| 1H-Indazole | I₂, KOH, DMF | 3-Iodo-1H-indazole | mdpi.com |

| Indazole Precursor | ICl | 4-Bromo-6-fluoro-5-iodo-1H-indazole | chemblink.com |

Diazotization and Iodination of 5-Aminoindazole

A well-established and reliable method for preparing this compound is through the diazotization of 5-aminoindazole, followed by an iodination reaction. google.com This process begins with the treatment of 5-aminoindazole with a diazotizing agent, such as sodium nitrite, in an acidic medium like hydrochloric acid, to form a diazonium salt intermediate. google.com This reaction is typically conducted at low temperatures (0–5 °C) to ensure the stability of the diazonium salt. The subsequent addition of an iodide source, commonly potassium iodide, leads to the displacement of the diazonium group and the introduction of an iodine atom at the 5-position of the indazole ring. google.comgoogle.com

A variation of this method involves the treatment of 6-amino-3-((E)-2-pyridin-2-yl-vinyl)-1-(tetrahydropyran-2-yl)-1H-indazole with a diazotizing reagent to form the C-6 diazonium salt. The subsequent addition of potassium iodide and iodine, which acts as a catalyst, yields the corresponding 6-iodo derivative, showcasing the adaptability of this reaction. google.com

Sequential Halogenation of Indazole

Sequential halogenation offers an alternative route to this compound, particularly when direct iodination is challenging or lacks regioselectivity. This strategy involves the introduction of a different halogen, such as bromine, at the desired position, followed by a halogen exchange reaction. For instance, indazole can be brominated at the 6-position using reagents like N-bromosuccinimide (NBS). Subsequently, iodination at the 5-position can be achieved using an iodine source like potassium iodide in the presence of an oxidizing agent. This multi-step approach allows for precise control over the placement of the iodine substituent.

Regioselective Iodination Strategies of the Indazole Nucleus

Achieving regioselectivity in the direct iodination of the indazole core is a key focus of modern synthetic efforts, aiming to control the position of the incoming iodine atom.

Direct C-H Iodination Methods

Direct C-H iodination represents an atom-economical approach to synthesizing this compound, as it circumvents the need for pre-functionalized starting materials. nih.gov Various methods have been developed to achieve regioselective iodination. For instance, treating 6-nitroindazole (B21905) with iodine in the presence of a base like potassium carbonate in a solvent such as DMF can yield 3-iodo-6-nitro-indazole. google.com The iodination of 6-bromo-1H-indazole with iodine and potassium hydroxide in DMF produces 6-bromo-3-iodo-1H-indazole. rsc.org

The use of molecular iodine as a catalyst has also been explored. researchgate.net In some cases, direct amination of aryl C-H bonds using iodine in the presence of potassium iodide and sodium acetate can lead to the formation of 1H-indazoles from hydrazones. nih.govmdpi.com

| Starting Material | Reagents | Product | Reference |

| 6-Nitroindazole | I₂, K₂CO₃, DMF | 3-Iodo-6-nitro-indazole | google.com |

| 6-Bromo-1H-indazole | I₂, KOH, DMF | 6-Bromo-3-iodo-1H-indazole | rsc.org |

| Diaryl/tert-butyl aryl ketone hydrazones | I₂, KI, NaOAc | 1H-Indazoles | nih.govmdpi.com |

Halogen Exchange Reactions for 5-Iodo Substitution

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental footprint of chemical processes. This includes the use of less hazardous solvents and reagents, as well as the development of more efficient, atom-economical reactions. Microwave-assisted synthesis has emerged as a valuable green technique, often leading to increased reaction rates and yields while minimizing byproducts. rasayanjournal.co.in The development of catalytic methods, such as direct C-H functionalization, aligns with green chemistry by reducing the number of synthetic steps and waste generation. researchgate.net For instance, the synthesis of indazoles using molecular iodine as a catalyst in DMSO has been reported as a rapid and high-yielding method compared to traditional approaches. researchgate.net

Iii. Derivatization and Functionalization of 5 Iodo 1h Indazole

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For 5-Iodo-1H-indazole, palladium-catalyzed reactions are particularly prominent, enabling the construction of intricate molecular architectures.

The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. This reaction is highly effective for the derivatization of this compound, allowing for the introduction of a variety of aryl and heteroaryl substituents. nih.govrsc.org The reaction generally proceeds with high yields and tolerates a wide range of functional groups. nih.gov

Microwave-assisted Suzuki-Miyaura coupling reactions have proven to be efficient for the C-3 vinylation of unprotected 3-iodoindazoles, and similar conditions can be applied to this compound derivatives. nih.gov For instance, the coupling of tert-butyl 3-iodo-5-methoxy-1H-indazole-1-carboxylate with phenylboronic acid using a palladium catalyst like Pd(PPh₃)₄ and a base such as sodium carbonate in a solvent like dioxane can be accomplished under microwave irradiation. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Conditions | Product | Yield | Reference |

| tert-butyl 3-iodo-5-methoxy-1H-indazole-1-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ | 2N Na₂CO₃ | 1,4-Dioxane | Microwave, 120 °C, 40 min | 5-methoxy-3-phenyl-1H-indazole | >80% | nih.gov |

| 3-iodo-5-nitro-1H-indazole | Pinacol (B44631) vinyl boronate | Pd(PPh₃)₄ | 2N Na₂CO₃ | 1,4-Dioxane | Microwave, 120 °C, 40 min | 5-nitro-3-vinyl-1H-indazole | 86% | nih.gov |

| 6-bromo-3-iodo-1H-indazole | (E)-(3,5-dimethoxystyryl)boronic acid pinacol ester | Not specified | Not specified | Not specified | Not specified | (E)-6-bromo-3-(3,5-dimethoxystyryl)-1H-indazole | Not specified | rsc.org |

This table is interactive. Click on the headers to sort the data.

It has been noted that for some substrates, such as 3-iodo-5-methoxyindazole, the Suzuki-Miyaura coupling may not proceed as expected, with only the starting material being recovered. nih.gov However, protection of the indazole nitrogen, for example with a tert-butoxycarbonyl (Boc) group, can facilitate the reaction. nih.govmdpi.com Interestingly, microwave heating conditions can sometimes lead to concomitant deprotection of the N-Boc group during the C-C bond formation. nih.gov

The Stille coupling reaction involves the coupling of an organohalide with an organotin compound, catalyzed by palladium. This method provides another avenue for carbon-carbon bond formation at the 5-position of the indazole ring. While specific examples for this compound are less commonly reported in readily available literature compared to Suzuki-Miyaura coupling, the general principles apply. The reaction can be used to introduce aryl, alkenyl, and alkynyl groups. google.comgrafiati.com

The synthesis of 3-substituted indazoles via Stille coupling has been documented, suggesting its applicability to the 5-iodo isomer. sci-hub.se The reaction typically employs a palladium catalyst and is carried out in a suitable solvent. google.com

The Heck coupling reaction is a palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. rsc.org This reaction is a valuable tool for the alkenylation of this compound, introducing vinyl groups that can be further functionalized. The reaction generally involves a palladium catalyst, a base, and a suitable solvent. researchgate.net

For example, the Heck coupling of iodoindazoles with vinylpyridines has been used in the synthesis of pharmaceutical compounds. rsc.org The reaction conditions are optimized to achieve high yields and minimize side products. rsc.org

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, providing a direct method for the alkynylation of this compound. mdpi.com This reaction is significant for synthesizing building blocks for medicinal chemistry. mdpi.com The reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and a base, such as an amine. mdpi.comthieme-connect.de

Protection of the indazole nitrogen is often necessary for the Sonogashira coupling to proceed efficiently at the 3-position, and this principle can be extended to the 5-iodo isomer. mdpi.comresearchgate.net For instance, N-protected 3-iodo-1H-indazole has been successfully coupled with various propiolic or propargylic derivatives. mdpi.com Sequential Sonogashira and Suzuki cross-coupling reactions have been employed with dihalo-indazoles, demonstrating the selectivity and potential for complex molecule synthesis. thieme-connect.deresearchgate.net

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Conditions | Product | Yield | Reference |

| 5-bromo-3-iodo-1-tosyl-1H-indazole | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 70 °C, 48 h | 5-bromo-3-alkynyl-1-tosyl-1H-indazole | High | thieme-connect.de |

| 6-bromo-3-iodo-1H-indazole | Terminal Alkyne | Pd/C / CuI / PPh₃ | Not specified | Ethanol | Not specified | Mono- and dialkynyl-substituted indazoles | Good to excellent | researchgate.net |

This table is interactive. Click on the headers to sort the data.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a carbon-nitrogen bond. This reaction is a powerful method for the synthesis of N-aryl and N-alkyl indazoles. The reaction is tolerant of a wide range of functional groups on both the aryl halide and the amine. nih.gov

The amination of haloindazoles has been reported, and the conditions typically involve a palladium catalyst, a suitable ligand (e.g., a phosphine-based ligand), and a base. For example, the coupling of tert-butyl 5-amino-3-iodo-1H-indazole-1-carboxylate with amines can be achieved using palladium catalysts.

Beyond the more common coupling reactions, other advanced methodologies can be applied to this compound. These can include variations of the standard coupling reactions that utilize different catalysts, ligands, or reaction conditions to achieve specific outcomes. For example, metal-free C-N bond formation reactions have been developed for the synthesis of indazoles from arylhydrazones, which can be an alternative to the Buchwald-Hartwig amination. researchgate.netiosrjournals.org Additionally, Rh(III)-catalyzed double C-H activation has been used for the synthesis of functionalized 1H-indazoles. rsc.org

Buchwald-Hartwig Amination

Nucleophilic Aromatic Substitution (SNA_r) Reactions

Nucleophilic aromatic substitution (SNA_r) reactions on this compound, while less common than on rings activated by strong electron-withdrawing groups, can be facilitated under specific conditions. The reactivity of the C-I bond towards nucleophilic attack is generally low in unactivated aryl iodides. However, the presence of the indazole ring itself, particularly when the nitrogen atoms are derivatized or when other activating groups are present on the ring, can enhance the susceptibility of the 5-position to nucleophilic displacement.

The mechanism of SNA_r typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. diva-portal.org The subsequent departure of the leaving group, in this case, the iodide ion, restores the aromaticity of the ring. For this reaction to proceed, the aromatic ring usually needs to be electron-deficient, often achieved by the presence of strong electron-withdrawing groups ortho or para to the leaving group. diva-portal.org

In the context of this compound, the indazole nucleus can be considered moderately electron-withdrawing. The feasibility of SNA_r is significantly influenced by the nature of the nucleophile and the reaction conditions. Strong nucleophiles and high temperatures are often required to drive the reaction.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Product | Reaction Conditions | Reference |

|---|---|---|---|

| Amines | 5-Amino-1H-indazole derivatives | Often requires copper or palladium catalysis (Buchwald-Hartwig amination) rather than direct SNAr. | vulcanchem.com |

| Alkoxides | 5-Alkoxy-1H-indazole derivatives | Can be challenging; may require harsh conditions or metal catalysis. | ambeed.com |

It is important to note that for many nucleophilic substitutions at the 5-position of the indazole ring, transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination for amines or Ullmann condensation for ethers, are often more efficient and synthetically useful than traditional SNA_r reactions. vulcanchem.com These methods proceed through different mechanistic pathways involving oxidative addition and reductive elimination cycles.

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) portion of the indazole ring system can undergo electrophilic aromatic substitution, although the reactivity is influenced by the pyrazole (B372694) ring and the existing iodo-substituent. The iodine at C5 is an ortho-, para-directing deactivator. The pyrazole ring, being electron-withdrawing, also deactivates the benzene ring towards electrophilic attack. The outcome of such reactions, including regioselectivity, depends on the specific electrophile and reaction conditions. researchgate.net

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (–NO2) can be achieved using nitrating agents like nitric acid in the presence of sulfuric acid. The position of nitration will be directed by the existing substituents.

Halogenation: Further halogenation (e.g., bromination or chlorination) can introduce additional halogen atoms onto the benzene ring. vulcanchem.comsmolecule.com Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are often used. vulcanchem.com

Sulfonation: Reaction with fuming sulfuric acid can introduce a sulfonic acid group (–SO3H).

Friedel-Crafts Reactions: Acylation and alkylation reactions are also possible, though the deactivated nature of the ring can make these transformations challenging. ambeed.com

The regiochemistry of these substitutions is a key consideration. For this compound, the incoming electrophile would be directed to the positions ortho and para to the iodine atom (C4 and C6). The directing effect of the pyrazole ring must also be taken into account.

Functionalization at Nitrogen Atoms (N1 and N2) of the Indazole Ring

The nitrogen atoms of the indazole ring are nucleophilic and can be readily functionalized, most commonly through alkylation or arylation. nih.govchemicalbook.com The reaction of 1H-indazoles typically yields a mixture of N1 and N2 substituted products, as the 1H- and 2H-tautomers can interconvert. connectjournals.com The ratio of these products is influenced by several factors, including the nature of the substituent on the indazole ring, the type of electrophile used, the base, and the solvent. nih.gov

N-Alkylation: This is commonly achieved by treating the indazole with an alkyl halide in the presence of a base. ambeed.com The choice of base and solvent system can significantly influence the regioselectivity. For instance, using sodium hydride in THF has been shown to favor N1 alkylation for a range of substituted indazoles. nih.gov In contrast, certain substituents, such as a nitro group at the C7 position, can direct alkylation to the N2 position. nih.gov

N-Arylation: The introduction of an aryl group at the nitrogen atom is often accomplished through copper-catalyzed (Ullmann condensation) or palladium-catalyzed (Buchwald-Hartwig amination) cross-coupling reactions with aryl halides. thieme-connect.denih.govderpharmachemica.com Copper(I) iodide is a common catalyst for N-arylation. nih.gov Recent methods have also explored the use of diaryliodonium salts for N2-selective arylation. thieme-connect.com

N-Acylation: Acyl groups can be introduced at the nitrogen atoms using acyl chlorides or anhydrides. This can also serve as a method for protecting the indazole nitrogen during other synthetic transformations.

Table 2: Regioselectivity in N-Alkylation of Substituted Indazoles

| Indazole Substituent | Alkylating Agent | Base/Solvent | Predominant Isomer | Reference |

|---|---|---|---|---|

| 3-CO2Me | Alkyl bromide | NaH/THF | N1 (>99%) | nih.gov |

| 7-NO2 | Alkyl bromide | NaH/THF | N2 (≥96%) | nih.gov |

Computational studies have provided insights into the factors governing this regioselectivity, indicating that the N1-substituted indazoles are generally the thermodynamically more stable products. thieme-connect.comwuxibiology.com

Side-Chain Modifications and Diversification Strategies

Once the core this compound scaffold is functionalized, further modifications can be made to the introduced side chains to create a diverse library of compounds. This is a common strategy in drug discovery to explore the structure-activity relationship (SAR). For example, if an ester group is introduced, it can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides or other derivatives.

Diversification can also be achieved by modifying substituents on aryl groups that have been attached to the indazole core. For instance, a nitro group can be reduced to an amine, which can then participate in a wide range of subsequent reactions. vulcanchem.com Similarly, a bromo- or iodo-substituent on an attached phenyl ring can be used as a handle for further cross-coupling reactions. uni-saarland.de

A diversification strategy might involve:

Initial functionalization of the this compound, for example, via a Suzuki coupling to introduce a substituted phenyl ring.

Modification of a functional group on the newly introduced phenyl ring, such as the reduction of a nitro group to an amine.

Further reaction of the new functional group, for example, by acylation of the amine to form a series of amides.

This approach allows for the systematic exploration of the chemical space around the indazole scaffold.

Cascade Reactions and Multicomponent Reactions Incorporating this compound

This compound and its derivatives can be employed as building blocks in more complex reaction sequences, such as cascade (or domino) reactions and multicomponent reactions (MCRs). These reactions are highly efficient as they allow for the formation of multiple chemical bonds in a single synthetic operation, often leading to complex molecular architectures from simple starting materials. 20.210.105rsc.org

Cascade Reactions: A cascade reaction involves two or more sequential transformations where the product of the first reaction is the substrate for the next, without the need for isolating intermediates. 20.210.105 For example, a reaction sequence could be initiated by a cross-coupling reaction at the 5-iodo position, followed by an intramolecular cyclization of a newly introduced side chain. An optimized synthesis of a 5-iodo-7-aza-indazole has been reported utilizing a one-pot Diels-Alder cascade. researchgate.net

Multicomponent Reactions: MCRs involve the reaction of three or more starting materials in a single pot to form a product that contains portions of all the initial components. rsc.orgtandfonline.com The van Leusen multicomponent reaction, for example, has been used to synthesize 5-aryl-1-alkylimidazole derivatives, which could potentially be adapted to use an indazole-based component. nih.gov While specific examples detailing the use of this compound in well-known MCRs are not abundant in the provided search results, its structure suggests potential applicability in reactions like the Ugi or Passerini reactions, provided suitable functional groups are present or introduced.

The use of this compound in these advanced synthetic strategies underscores its value as a versatile scaffold for the construction of complex heterocyclic systems.

Iv. Medicinal Chemistry Applications and Pharmacological Investigations of 5 Iodo 1h Indazole Derivatives

Structure-Activity Relationship (SAR) Studies of 5-Iodo-1H-indazole Derivatives

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For this compound derivatives, these studies have provided valuable insights into the roles of various substituents on the indazole core.

SAR studies have demonstrated that modifications at other positions of the this compound scaffold are critical for modulating biological activity.

N1 Position: Alkylation or acylation at the N1 position of the indazole ring can significantly impact a compound's properties. For instance, N-methylation has been shown to be more potent than the unsubstituted 1H-indazole in certain anticancer assays. mdpi.com The introduction of larger acyl groups at N1 has also been explored in the development of kinase inhibitors. uni-saarland.de The relative position of substituents is crucial, as moving a methyl group from N1 to N2 has been observed to decrease anti-proliferative activity in some cases. rsc.org

C3 Position: The C3 position is a key site for modification. The introduction of aryl groups at this position through Suzuki-Miyaura coupling is a common strategy. mdpi.com The nature of the aryl substituent can dramatically influence anticancer potency. mdpi.com Other modifications at C3, such as the introduction of carboxamide or formyl groups, have also been investigated. The presence of a methyl group at C3 has been linked to increased toxicity against certain cancer cell lines. rsc.org

C6 Position: Substitutions at the C6 position also play a significant role. For example, the presence of a methyl group at C6 in conjunction with the 5-iodo substituent has been a feature of compounds with notable anticancer properties. The introduction of a bromine atom at C6, creating a di-halogenated indazole, has also been explored.

Other Positions: The introduction of various functional groups at other positions, such as nitro groups, can also influence the biological profile. For example, a nitro group can be a precursor for an amino group, allowing for further derivatization.

These SAR studies underscore the importance of a multi-pronged approach to derivatization, where modifications at various sites on the this compound scaffold are systematically explored to optimize biological activity and selectivity.

Impact of Iodine Substitution on Biological Activity

Biological Activity and Pharmacological Profiles of this compound Analogs

Derivatives of this compound have demonstrated a range of biological activities, with a primary focus on their potential as anticancer agents. vulcanchem.comsmolecule.com

A significant body of research has highlighted the anticancer potential of this compound derivatives. vulcanchem.comsmolecule.com These compounds have shown inhibitory effects against various cancer cell lines, making them promising candidates for further development.

The anticancer effects of this compound derivatives are often attributed to their ability to induce apoptosis (programmed cell death) and inhibit key cellular enzymes like kinases.

Apoptosis Induction: Several studies have shown that these compounds can trigger apoptosis in cancer cells. This is often achieved by modulating the expression of key proteins involved in the apoptotic pathway, such as the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of anti-apoptotic proteins like Bcl-2. rsc.orgresearchgate.net

Kinase Inhibition: Many this compound derivatives function as kinase inhibitors. vulcanchem.com Kinases are enzymes that play a crucial role in cell signaling pathways that control cell growth, proliferation, and survival. By inhibiting specific kinases that are overactive in cancer cells, these compounds can halt tumor progression. lookchem.com For example, some derivatives have been investigated as inhibitors of p38 kinase and haspin. uni-saarland.degoogle.com

The anticancer activity of this compound derivatives has been evaluated against a variety of cancer cell lines. Research has demonstrated their efficacy in inhibiting the growth of cell lines from different cancer types.

For instance, derivatives have shown significant inhibitory effects against breast cancer cell lines (e.g., 4T1, MDA-MB-231), chronic myeloid leukemia (e.g., K562), and colon cancer cell lines (e.g., HCT116). mdpi.comrsc.orgsemanticscholar.org One derivative, compound 2f , exhibited potent growth inhibitory activity against several cancer cell lines with IC50 values ranging from 0.23 to 1.15 µM. rsc.org Another compound, 6o , showed a promising inhibitory effect against the K562 cell line with an IC50 value of 5.15 µM. semanticscholar.org

Table 1: Anticancer Activity of Selected this compound Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 2f | 4T1 (Breast) | 0.23 - 1.15 | rsc.org |

| 6o | K562 (Leukemia) | 5.15 | semanticscholar.org |

| Derivative of 6-Bromo-5-iodo-1H-indazole | K562 (Leukemia) | 5.15 | |

| 36 | HCT116 (Colon) | 0.4 | rsc.org |

| Derivative of 3-Iodo-6-methyl-1H-indazole | 4T1 (Breast) | - | |

| 5c | HCT116 (Colon) | < 64 µg/mL | mdpi.com |

| 5c | MDA-MB-231 (Breast) | < 59 µg/mL | mdpi.com |

| 5d | HCT116 (Colon) | < 63 µg/mL | mdpi.com |

| 5i | HCT116 (Colon) | < 63 µg/mL | mdpi.com |

The data clearly indicates the broad-spectrum potential of this class of compounds against various cancer types, providing a strong rationale for their continued investigation in oncology drug discovery programs.

Anticancer Activity

Targeting Molecular Pathways (e.g., HIF-1α, EGFR, ERK1/2, ALK, IDO1, TTK, FGFRs)

Derivatives of this compound have been engineered to selectively target various molecular pathways implicated in diseases like cancer. The indazole nucleus serves as a versatile scaffold for developing inhibitors of critical cellular signaling molecules. researchgate.net

HIF-1α: Indazole derivatives have been identified as potent inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α), a key regulator of cellular response to low oxygen levels and a crucial factor in tumor survival and angiogenesis. researchgate.net

EGFR and HER2: Certain N(1)–C(X)-substituted indazoles, such as BMS-599626, are in clinical development as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) protein tyrosine kinases. austinpublishinggroup.com

FGFRs: A series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives have been synthesized and evaluated as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are often dysregulated in various cancers. science.gov Specifically, 5,6-Difluoro-1H-indazole derivatives have demonstrated significant inhibitory activity against FGFRs, with some compounds showing IC50 values in the nanomolar range.

IDO1: Some indazole derivatives have been reported as potent dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). mdpi.com

The following table summarizes the activity of selected this compound derivatives on different molecular targets.

| Compound/Derivative Class | Target | Key Findings |

| Indazole Derivatives | HIF-1α | Potent inhibitors, crucial for targeting tumor survival mechanisms. researchgate.net |

| BMS-599626 (N(1)–C(X)-Substituted Indazole) | EGFR, HER2 | In clinical development as a protein tyrosine kinase inhibitor. austinpublishinggroup.com |

| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives | FGFRs | Identified as potent inhibitors of FGFR1. science.gov |

| 5,6-Difluoro-1H-indazole derivatives | FGFRs | Exhibit IC50 values in the nanomolar range against FGFRs. |

| Indazole Derivatives | IDO1/TDO | Reported as potent dual inhibitors. mdpi.com |

Anti-inflammatory Properties

The indazole scaffold is of significant pharmacological importance due to its presence in numerous compounds with anti-inflammatory activity. researchgate.net Indazole derivatives have shown the ability to modulate inflammatory pathways. For instance, the well-known anti-inflammatory drug Benzydamine contains an indazole structure. researchgate.net The anti-inflammatory effects of some indazole compounds are attributed to their structural similarity to biomolecules like adenine (B156593) and guanine, allowing them to interact with biological polymers. researchgate.net Research has indicated that these derivatives can be beneficial in treating chronic inflammatory diseases.

Antimicrobial and Antiviral Activity

Indazole derivatives have demonstrated a broad spectrum of antimicrobial and antiviral activities. nih.gov The core indazole structure is found in compounds exhibiting antibacterial, antifungal, and antiviral properties. researchgate.netresearchgate.net

Halogenated indazole derivatives, including those with iodine, are of particular interest in medicinal chemistry for their bioactive properties. chemblink.com For example, 6-Bromo-5-iodo-1H-indazole has been investigated for its potential antimicrobial effects. Furthermore, fluorinated indazoles have shown enhanced antibacterial properties.

A study on novel indazole analogs based on arylboranes revealed their potential as antibacterial agents against both Gram-positive and Gram-negative bacteria. researchgate.net Specifically, N-methyl-3-aryl substituted indazoles showed promising activity. researchgate.net

The table below details the antimicrobial activity of specific indazole derivatives.

| Compound/Derivative Class | Activity | Key Findings |

| 6-Bromo-5-iodo-1H-indazole | Antimicrobial | Investigated for its potential antimicrobial properties. |

| Fluorinated indazoles | Antibacterial | Exhibit enhanced antibacterial activity. |

| N-methyl-3-aryl substituted indazoles | Antibacterial | Showed activity against Gram-positive and Gram-negative bacteria. researchgate.net |

The indazole nucleus is a structural component in compounds that exhibit anti-HIV activity. nih.gov Indazole derivatives have been effectively utilized in the development of drugs to combat HIV. researchgate.net Research has highlighted that these derivatives can act as HIV protease inhibitors. researchgate.net

Receptor Modulation (e.g., Serotonin (B10506) Receptors)

Indazole derivatives have been identified as modulators of various receptors, most notably serotonin (5-HT) receptors. mdpi.com Certain derivatives act as antagonists for the 5-HT3 receptor, a mechanism utilized by the anti-emetic drug Granisetron, which features an indazole core. researchgate.netnih.gov

Furthermore, research has explored indazole derivatives as modulators of the 5-HT2A serotonin receptor, indicating their potential in treating disorders related to this receptor. wipo.int Some indazole derivatives have also been designed as potent inhibitors of 5-HT1F receptors. researchgate.net The interaction of these compounds with serotonin receptors suggests their potential application in managing conditions like psychosis and other central nervous system disorders. google.com

Enzyme Inhibition (e.g., MAO Inhibitors)

Indazole derivatives have been extensively studied as enzyme inhibitors, particularly as inhibitors of monoamine oxidase (MAO). researchgate.net Both selective MAO-A and MAO-B inhibitors containing an indazole scaffold have been developed. jst.go.jp

Indazole- and indole-carboxamides have been discovered as highly potent, selective, and reversible inhibitors of MAO-B. nih.gov For example, N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide (PSB-1491) was found to be a highly potent MAO-B inhibitor with an IC50 value of 0.386 nM for human MAO-B and over 25,000-fold selectivity versus MAO-A. nih.gov Another derivative, (E)-N-(3,4-dichlorophenyl)-1-(1H-indazol-5-yl)methanimine, also demonstrated high potency and selectivity for MAO-B. nih.gov The ability of 7-nitroindazole (B13768) to inhibit neuronal nitric oxide synthase (nNOS) in addition to MAO-B highlights the diverse enzyme inhibitory potential of this class of compounds. acs.org

The table below presents data on the MAO inhibitory activity of specific indazole derivatives.

| Compound | Target | IC50 (human MAO-B) | Selectivity (vs. MAO-A) |

| N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide (PSB-1491) | MAO-B | 0.386 nM | >25,000-fold |

| (E)-N-(3,4-dichlorophenyl)-1-(1H-indazol-5-yl)methanimine | MAO-B | 0.612 nM | >16,000-fold |

| N-(3,4-difluorophenyl-1H-indazole-5-carboxamide (PSB-1434) | MAO-B | 1.59 nM | >6,000-fold |

Other Pharmacological Activities (e.g., Anticonvulsant, Antihypertensive, Antiemetic)

The pharmacological scope of indazole derivatives extends to several other therapeutic areas. researchgate.net Indazole-containing compounds have been investigated for a variety of activities, including anticonvulsant, antihypertensive, and antiemetic effects. researchgate.netresearchgate.net

Anticonvulsant: Certain indazole derivatives have shown potential as anticonvulsant agents. researchgate.net

Antihypertensive: The indazole nucleus is present in compounds with antihypertensive properties. nih.gov

Antiemetic: The 5-HT3 receptor antagonist Granisetron, which is based on the indazole scaffold, is used as an antiemetic, particularly in the context of cancer chemotherapy. researchgate.net

Computational Approaches in Drug Design and Mechanism Elucidation

Computational chemistry has emerged as a pivotal tool in contemporary drug discovery, facilitating the rational design of new therapeutic agents and offering profound insights into their mechanisms of action. For derivatives of this compound, various computational strategies have been crucial in exploring molecular properties, forecasting binding affinities, and comprehending interactions with biological targets. These methodologies have significantly guided the synthesis of more potent and selective compounds.

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in determining the electronic structure and properties of molecules. numberanalytics.com These calculations yield valuable data on a molecule's geometry, reactivity, and spectroscopic characteristics. For example, DFT methods have been utilized to analyze the frontier molecular orbitals—the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO)—of this compound derivatives. This analysis helps in understanding their electronic properties and chemical reactivity. Theoretical calculations at the B3LYP/6-311++G(d,p) level have provided a solid foundation for experimental observations of indazole derivatives. acs.org

Molecular docking is a computational method that predicts the preferred orientation of a molecule when it binds to another to form a stable complex. mdpi.com This technique is extensively used to forecast the binding mode and affinity of a ligand to its target protein. For instance, docking studies have been conducted to examine the binding of this compound derivatives to the active sites of enzymes like poly(ADP-ribose) polymerase (PARP) and to understand their interactions within the ATP binding pocket of various kinases. mdpi.com These studies are instrumental in elucidating key interactions, such as hydrogen bonds and hydrophobic interactions, that are critical for the inhibitory activity of these compounds.

Following the initial docking, molecular dynamics (MD) simulations are often used to study the dynamic behavior of the ligand-protein complex over a specific period. researchgate.net MD simulations offer a more realistic representation of the biological system by considering the flexibility of both the ligand and the protein. These simulations can be used to evaluate the stability of the predicted binding pose and to calculate the binding free energies, providing a more comprehensive understanding of the interaction. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models are mathematical constructs that correlate the chemical structure of a series of compounds with their biological activity. semanticscholar.org These models are valuable for predicting the activity of novel compounds and for identifying the structural features essential for that activity. semanticscholar.org For this compound derivatives, 2D-QSAR and 3D-QSAR studies have been developed to predict their inhibitory effects on various targets. researchgate.net A 3D-QSAR study might employ techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to create a model based on the steric and electrostatic fields of the molecules. researchgate.net These models have shown that electrostatic effects are often dominant in determining binding affinities. researchgate.net

| QSAR Study Type | Key Findings | Statistical Significance | Source |

| 2D-QSAR | T_C_C_4 descriptors were major contributors to G+ inhibition activity. | r² = 0.9521, q² = 0.8619 | researchgate.net |

| 3D-QSAR | Electrostatic effects dominantly determine binding affinities. | q² = 0.8283, predictive r² = 0.4868 | researchgate.net |

| 3D-QSAR | Steric bulk and/or hydrophobic groups at certain positions may favor better PIM-1 inhibition. | Model 1: q² = 0.7523, pred_r² = 0.8714 | semanticscholar.orgjyoungpharm.org |

Pharmacophore modeling is a technique used to identify the three-dimensional arrangement of essential functional groups (the pharmacophore) responsible for the biological activity of a set of molecules. pharmacophorejournal.com This resulting model can serve as a 3D query to screen virtual libraries for new compounds with the desired activity. pharmacophorejournal.com For derivatives of this compound, pharmacophore models have been created based on known active compounds to pinpoint the key features necessary for their interaction with specific biological targets. researchgate.net These models typically incorporate features like hydrogen bond donors and acceptors, hydrophobic areas, and aromatic rings. pharmacophorejournal.com For example, a five-point pharmacophore hypothesis was generated to aid in the design of potent inhibitors. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies

Prodrug Design Strategies for this compound Analogs

Prodrugs are inactive or less active precursors of a drug that are converted into the active form within the body through enzymatic or chemical reactions. researchgate.net The prodrug approach is frequently employed to overcome unfavorable physicochemical or pharmacokinetic properties of a drug, such as poor solubility, low bioavailability, or rapid metabolism. mdpi.comresearchgate.net

A primary objective of prodrug design is to enhance a drug's pharmacokinetic profile, which includes its absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.netmdpi.com For analogs of this compound, prodrug strategies have been investigated to improve oral bioavailability and metabolic stability. googleapis.com For instance, modifying the indazole core with a cleavable group, such as an N-acyloxymethyl group, can significantly increase water solubility and permeability, leading to improved absorption from the gastrointestinal tract. nih.gov Furthermore, prodrugs can be engineered to shield the active compound from premature metabolism, thereby extending its duration of action. urjc.es

| Prodrug Strategy | Parent Compound Issue | Prodrug Advantage | Example/Outcome | Source |

| N-acyloxymethyl derivatization | Poor water solubility | Increased aqueous solubility and activity | A 300-fold increase in water solubility was observed for an indazole derivative targeting HIV. | nih.gov |

| Esterification | Poor oral absorption | Enhanced bioavailability | Oseltamivir, an ethyl ester prodrug, increased bioavailability from 5% to 80%. | urjc.es |

| Phosphate (B84403) Esters | Low solubility | Improved solubility | Miproxifene phosphate is an example of a phosphate ester prodrug used in anticancer therapy. | researchgate.net |

Based on the comprehensive search conducted, there is no direct scientific literature available that details the specific use of This compound derivatives in targeted drug delivery systems .

The search results primarily indicate that this compound and its related structures are:

Important intermediates in the synthesis of various medicinal compounds, particularly kinase inhibitors. google.comnih.govnih.gov

A core scaffold in molecules developed for targeted cancer therapy, where the targeting is inherent to the molecule's ability to inhibit specific proteins like microtubules or kinases, rather than being part of a larger drug delivery system. researchgate.netresearchgate.net

Used in the synthesis of compounds with a wide range of biological activities. nih.govresearchgate.net

While the term "targeted" appears in relation to indazole derivatives, it refers to targeting specific biological molecules (e.g., enzymes, receptors) to elicit a therapeutic effect. researchgate.netresearchgate.net This is distinct from the concept of a "targeted drug delivery system," which typically involves a carrier (like a nanoparticle, liposome, or polymer) designed to transport a therapeutic agent to a specific location in the body.

Therefore, content for the requested section " - 4.4.2. Targeted Drug Delivery Systems" cannot be generated as there is no available research data on this specific topic.

V. Conclusion and Future Directions in 5 Iodo 1h Indazole Research

Current Challenges and Opportunities in Synthetic Methodology

The synthesis of 5-Iodo-1H-indazole and its derivatives, while established, still presents challenges and opportunities for innovation.

Challenges:

Regioselectivity: A persistent challenge in the functionalization of the indazole ring is controlling the regioselectivity of reactions. The indazole nucleus has two nitrogen atoms, and reactions can often lead to a mixture of N1 and N2 substituted products, which can be difficult to separate. researchgate.net

Harsh Reaction Conditions: Some traditional methods for the synthesis and functionalization of indazoles require harsh reaction conditions, such as the use of strong acids or bases, high temperatures, and hazardous solvents like DMF and DMSO. researchgate.net These conditions can limit the functional group tolerance of the reactions and raise environmental and safety concerns.

Opportunities:

Development of Greener Methods: There is a significant opportunity to develop more environmentally friendly and economically feasible synthetic methods. This includes the use of less hazardous raw materials and the elimination of metal catalysts in favor of greener alternatives. researchgate.net

Catalyst Innovation: The development of new and more efficient catalysts, such as palladium-based systems, can enable milder reaction conditions and improve the efficiency and selectivity of C-H activation and cross-coupling reactions. nih.govmdpi.com For instance, the use of Cu(OAc)2·H2O as a catalyst has been shown to facilitate the cyclization of o-haloaryl N-sulfonylhydrazones at lower temperatures and with lower catalyst loading compared to previous methods. nih.gov

Emerging Therapeutic Applications and Unexplored Biological Targets

The indazole scaffold is a well-established pharmacophore present in numerous approved drugs and clinical candidates. researchgate.net Derivatives of this compound are being actively investigated for a range of therapeutic applications.

Emerging Applications:

Anticancer Agents: Indazole derivatives have shown significant promise as anticancer agents, with some acting as kinase inhibitors. rsc.orgnih.gov For example, they have been investigated as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. nih.govmdpi.com The this compound moiety serves as a key intermediate in the synthesis of various potential anti-cancer agents. chemimpex.com

Anti-inflammatory Agents: Research has highlighted the potential of indazole derivatives as anti-inflammatory drugs. chemimpex.comresearchgate.net

Neurodegenerative Disorders: There is growing interest in the application of indazole derivatives in the treatment of neurodegenerative diseases. researchgate.net

Infectious Diseases: Indazole-containing compounds have demonstrated activity against various pathogens, including bacteria, fungi, and viruses like HIV. researchgate.netresearchgate.net

Unexplored Biological Targets:

While kinases are a major focus, there are numerous other biological targets that remain largely unexplored for this compound derivatives. These include:

Indoleamine 2,3-dioxygenase 1 (IDO1): This enzyme is a key target in cancer immunotherapy, and 1H-indazole has been identified as a novel scaffold for developing IDO1 inhibitors. nih.gov

Mitogen-activated protein kinase 1 (MAPK1): Molecular docking studies suggest that certain indazole derivatives have a strong affinity for MAPK1, indicating their potential as cancer treatments. mdpi.com

Serotonin (B10506) Receptors: The indazole motif can act as a bioisostere for indole, suggesting potential applications in modulating serotonin receptors for treating psychiatric disorders. nih.gov

The table below summarizes some of the key biological targets and therapeutic applications of indazole derivatives.

| Biological Target | Therapeutic Application | Reference |

| Kinases (e.g., FGFR, VEGFR-2) | Cancer | nih.govnih.gov |

| Indoleamine 2,3-dioxygenase 1 (IDO1) | Cancer Immunotherapy | nih.gov |

| Mitogen-activated protein kinase 1 (MAPK1) | Cancer | mdpi.com |

| Serotonin Receptors (e.g., 5-HT2A) | Psychiatric Disorders | nih.gov |

Integration of Advanced Technologies (e.g., AI in Drug Discovery)

The integration of advanced technologies, particularly artificial intelligence (AI), is poised to revolutionize the discovery and development of this compound-based therapeutic agents.

AI in Drug Discovery:

Generative AI for Molecular Design: AI platforms can generate novel molecular structures with desired properties, accelerating the design of new this compound derivatives. researchgate.net These tools can explore vast chemical spaces to identify promising candidates.

Predictive Modeling: AI can be used to predict the physicochemical properties, biological activity, and potential off-target effects of new compounds, helping to prioritize the most promising candidates for synthesis and testing. researchgate.netmalariaworld.org

Synthetic Route Prediction: AI-powered tools can assist in planning the synthesis of complex molecules by suggesting optimal reaction pathways, thereby reducing the time and resources required for chemical synthesis. acs.orgnih.gov

High-Throughput Screening Analysis: AI algorithms can analyze large datasets from high-throughput screening experiments to identify active compounds and elucidate structure-activity relationships.

Future Perspectives on the Development of this compound Based Agents

The future of research on this compound and its derivatives is bright, with several exciting avenues for exploration.

Targeted Therapies: The development of highly selective inhibitors for specific biological targets will continue to be a major focus. The 5-iodo substituent provides a handle for further chemical modifications to fine-tune the selectivity and potency of these agents.

Combination Therapies: Investigating the use of this compound-based agents in combination with other drugs could lead to more effective treatment strategies for complex diseases like cancer.

Personalized Medicine: As our understanding of the genetic basis of diseases grows, there will be opportunities to develop personalized medicines based on a patient's specific molecular profile. The versatility of the this compound scaffold makes it an attractive platform for developing such tailored therapies.

Advanced Drug Delivery Systems: The formulation of this compound derivatives into advanced drug delivery systems could enhance their therapeutic efficacy and reduce side effects.

常见问题

Basic: What are the common synthetic routes for 5-Iodo-1H-indazole, and how do reaction conditions influence yield and purity?

The synthesis of this compound typically involves:

- Hydrazone cyclization : Arylhydrazines react with iodinated precursors under copper(I) iodide catalysis (20 mol%) and potassium carbonate (2.5 eq) at 90°C in a one-pot protocol, achieving cyclization via sequential reagent addition .

- Electrophilic iodination : Direct iodination of indazole derivatives using iodine sources (e.g., N-iodosuccinimide) in acidic media, where temperature and stoichiometry critically affect regioselectivity .

Key factors : Excess iodide reagents may reduce purity due to byproducts, while higher temperatures (>100°C) can degrade sensitive intermediates. Yield optimization requires precise control of catalyst loading and reaction time .

Basic: Which spectroscopic and crystallographic methods are most reliable for characterizing this compound, and what key data should be reported?

- 1H/13C NMR : Assign peaks to confirm substitution patterns (e.g., iodine’s deshielding effect on adjacent protons) .

- X-ray crystallography : Use SHELXL or SHELXS for structural refinement, reporting bond angles, torsion angles, and unit cell parameters to validate iodine positioning .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight, while IR identifies functional groups (e.g., N-H stretches in indazole) .

Reporting standards : Include purity (>95%), solvent used for crystallization, and refinement residuals (R-factor < 0.05) to ensure reproducibility .

Advanced: How can computational modeling (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with gradient corrections to calculate iodine’s electronic effects on indazole’s HOMO/LUMO orbitals, predicting sites for Suzuki-Miyaura coupling .

- Solvent modeling : Include polarizable continuum models (PCM) to simulate solvent effects on transition states.

Validation : Compare computed activation energies with experimental yields to refine predictive accuracy .

Advanced: What strategies resolve contradictions in pharmacological data for this compound derivatives?

- Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., replacing iodine with bromine) to isolate electronic vs. steric effects on bioactivity .

- In vitro vs. in vivo models : Address discrepancies by testing compounds in both cell-based assays (e.g., kinase inhibition) and animal models, controlling for metabolic stability .

- Dose-response analysis : Use nonlinear regression to differentiate true efficacy from assay artifacts (e.g., solubility limits) .

Advanced: What methodologies optimize the regioselectivity of iodination in indazole derivatives?

- Directing groups : Introduce temporary protecting groups (e.g., acetyl) at the N1 position to steer iodine to C5 .

- Lewis acid catalysis : Employ BF3·Et2O to polarize the indazole ring, enhancing electrophilic attack at the desired position .

- Microwave-assisted synthesis : Short reaction times (10–15 min) reduce side reactions, improving selectivity .

Basic: What are the primary research applications of this compound in medicinal chemistry?

- Kinase inhibitor scaffolds : The iodine atom enhances binding to ATP pockets in kinases (e.g., BRAF V600E mutants) via halogen bonding .

- Anticancer agents : Derivatives show apoptosis induction in leukemia cell lines (IC50 < 1 µM) through pro-survival pathway inhibition .

- PET radiotracers : Iodine-124 labeled analogs enable tumor imaging via positron emission tomography .

Advanced: How to design experiments to assess the stability of this compound under various conditions?

- Forced degradation studies : Expose the compound to heat (40–80°C), light (UV-A/B), and humidity (75% RH) for 4 weeks, monitoring decomposition via HPLC .

- pH stability : Test solubility and degradation in buffers (pH 1–13) to identify labile conditions (e.g., hydrolysis at pH > 10) .

- Long-term storage : Store samples at –20°C under argon, with periodic NMR checks for iodine loss or ring-opening .

Advanced: What interdisciplinary approaches integrate synthetic chemistry and computational studies for indazole derivatives?

- High-throughput screening (HTS) : Pair automated synthesis (e.g., Fe3O4@FU nanoparticle-catalyzed reactions) with DFT-predicted libraries to prioritize candidates .

- Machine learning : Train models on synthetic yields and DFT-calculated descriptors to forecast optimal reaction conditions .

- Crystallography-guided design : Use X-ray structures to inform computational docking studies, refining substituent placement for target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。